3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound 3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a tetrahydroquinazoline dione derivative characterized by a bicyclic quinazoline core substituted with two methylphenyl groups: a 2-methylphenyl at position 3 and a 3-methylphenylmethyl group at position 1.
Properties
IUPAC Name |
3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-8-7-10-18(14-16)15-24-21-13-6-4-11-19(21)22(26)25(23(24)27)20-12-5-3-9-17(20)2/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYHIKGLCPXVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a member of the tetrahydroquinazoline family, known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 296.37 g/mol. The structure features a tetrahydroquinazoline core with two methylphenyl substituents, which may influence its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinazolines exhibit significant antimicrobial properties. For instance, studies have shown that certain structural modifications enhance activity against various bacterial strains and fungi.
| Compound Variant | Activity Against Bacteria | MIC (µg/mL) |
|---|---|---|
| Variant A | Escherichia coli | 15 |
| Variant B | Staphylococcus aureus | 10 |
| Variant C | Candida albicans | 20 |
Anticancer Properties
Tetrahydroquinazolines have also been investigated for their anticancer potential. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Study: Anticancer Activity
A study focusing on a related compound demonstrated that it inhibited cell proliferation in breast cancer cells by modulating the expression of apoptosis-related proteins. The IC50 value was determined to be 25 µM, indicating a promising therapeutic index.
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced oxidative stress and inflammation in neural tissues.
The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses. This dual action could be beneficial in conditions such as Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrahydroquinazolines. Modifications at specific positions on the quinazoline ring can significantly alter potency and selectivity.
Key Findings from SAR Studies
- Substituents : Bulky substituents at the 2 or 4 positions enhance antimicrobial activity.
- Hydrophobicity : Increased hydrophobic character correlates with improved cell membrane permeability.
- Functional Groups : The presence of electron-withdrawing groups can enhance anticancer activity by stabilizing reactive intermediates.
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The table below compares key structural features, molecular weights, and substituent effects of the target compound and its analogs:
Key Differences and Implications
Substituent Effects on Polarity and Solubility :
- The target compound’s methyl groups enhance lipophilicity compared to chlorine (in ) or fluorine (in ) substituents, which introduce polarity. This may reduce aqueous solubility but improve membrane permeability .
- The hydroxy group in the metabolite from significantly increases hydrophilicity, suggesting divergent metabolic pathways compared to the target compound.
In contrast, methyl groups (target compound) are electron-donating, which could affect π-π stacking or enzyme binding . The fluorobenzoyl group in introduces strong electronegativity, possibly enhancing binding to targets like kinases or GPCRs .
Methyl groups may reduce toxicity but limit reactivity . Piperidine- or piperazine-containing derivatives (e.g., ) are common in CNS-targeting drugs due to improved blood-brain barrier penetration .
Research Findings and Limitations
Structural Characterization Tools
Crystallographic data for analogs (e.g., ) were likely obtained using programs like SHELXL (for refinement) and ORTEP (for visualization), as described in . These tools enable precise determination of substituent orientations and intermolecular interactions.
Gaps in Knowledge
- No direct pharmacological or toxicological data are available for the target compound.
- The absence of a CAS number for the target compound limits access to proprietary or unpublished studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
